apocytochrome C, S-carbamoylmethyl
Description
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Properties
CAS No. |
106602-24-8 |
|---|---|
Molecular Formula |
C9H12N2O3 |
Synonyms |
apocytochrome C, S-carbamoylmethyl |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Research
Protein Synthesis
The total synthesis of S-carbamoylmethyl bovine apocytochrome C has been achieved using a solid-phase method. This process involves synthesizing peptide segments corresponding to the complete sequence of the 104 amino acid protein. The synthesis is crucial for studying the structural and functional properties of apocytochrome C and its derivatives .
Enzyme Studies
Apocytochrome C serves as a model for studying enzyme mechanisms and electron transfer processes. The S-carbamoylmethyl modification can impact the protein's redox properties, making it an interesting subject for research into enzyme kinetics and thermodynamics.
Pharmaceutical Applications
Drug Development
Due to its role in electron transport, apocytochrome C derivatives are being explored as potential drug candidates for various diseases, including cancer and neurodegenerative disorders. The modification with S-carbamoylmethyl may enhance the stability and efficacy of therapeutic agents derived from apocytochrome C .
Targeting Mitochondrial Dysfunction
Research indicates that modifications of apocytochrome C can affect mitochondrial function. This has implications for developing treatments targeting mitochondrial dysfunction, which is associated with numerous diseases .
Biotechnology
Biocatalysis
The use of apocytochrome C derivatives in biocatalysis is gaining attention. The unique properties imparted by the S-carbamoylmethyl group could enhance enzyme activity or selectivity in synthetic reactions, making it valuable in industrial applications .
Synthetic Biology
In synthetic biology, apocytochrome C derivatives can be engineered for specific functions within metabolic pathways. The ability to synthesize these proteins allows researchers to design custom enzymes that could be used in bioengineering applications .
Case Studies
Chemical Reactions Analysis
Table 1: Key Synthetic Reactions
| Reaction Step | Reagents/Conditions | Outcome |
|---|---|---|
| Peptide synthesis | Solid-phase method | Segments 1–23, 24–60, 61–104 |
| Lysine blocking | Citraconic anhydride, pH 8.5 | Citraconylated lysine residues |
| Segment coupling | AgNO₃, N-hydroxysuccinimide | Covalent linkage of peptide segments |
| Deprotection | 10% hydrazine, acetic acid | Removal of trifluoroacetyl groups |
Heme Attachment and Enzymatic Processing
The CXXCH motif (Cys-X-X-Cys-His) in apocyt c is essential for heme ligation. Mitochondrial HCCS (holocytochrome c synthase) and bacterial CcsBA mediate this process, but with distinct mechanisms:
Mitochondrial HCCS
-
Requires a 16-mer peptide containing α-helix 1 adjacent to CXXCH for recognition .
-
Thioether bond formation : Heme’s vinyl groups form covalent bonds with Cys14 and Cys17 .
-
Folding-dependent release : Holocytochrome c is released only after proper folding, with single-cysteine variants retained in HCCS complexes .
Bacterial CcsBA
-
Recognizes shorter peptides (e.g., 11-mer) without α-helix 1 .
-
Dual-function enzyme: Exports heme and attaches it to apocyt c via a P-His/WWD domain .
Table 2: Comparative Enzymatic Mechanisms
Membrane Interactions and Lipid Perturbation
Apocyt c’s S-carbamoylmethyl groups enhance its ability to disorder phospholipid bilayers, critical for mitochondrial import :
-
NMR studies : Binding to dioleoylphosphatidylserine (DOPS) reduces quadrupolar splitting by 44%, indicating disrupted acyl chain order .
-
Holocytochrome c contrast : Mature cytochrome c (folded) does not perturb lipid order unless denatured .
Table 3: Lipid Interaction Data (²H NMR)
| Protein Form | Δ Quadrupolar Splitting (kHz) | Phospholipid Order |
|---|---|---|
| Apocytochrome c (CamCys) | -44% | Disrupted |
| Holocytochrome c | 0% | Unchanged |
| Denatured holocytochrome c | -40% | Disrupted |
Chemical Inhibition and Competition
-
Deuterohemin : Inhibits heme attachment by occupying the heme-binding site, blocking apocyt c import .
-
Peptide competition : Excess unmodified apocyt c displaces CamCys-apocyt c from mitochondrial binding sites (Kd = 10⁻⁷ M) .
Functional Implications
Q & A
Q. What experimental approaches are used to study the binding mechanisms of apocytochrome c to mitochondrial membranes?
To investigate apocytochrome c binding, researchers employ lipid monolayer assays under controlled surface pressure or constant area conditions. Key variables include:
- Lipid composition : Varying dioleoylphosphatidylserine (DOPS) concentrations to assess charge-driven interactions .
- Cholesterol incorporation : Testing lipid-cholesterol mixtures (e.g., DOPC/cholesterol at 1:1 or 8:1 molar ratios) to evaluate hydrophobic effects .
- Ionic strength : Measuring surface pressure changes at NaCl concentrations (0–300 mM) to quantify charge shielding effects .
- pH dependency : Using phosphate/acetate buffers (pH 4–8) to probe protonation states of lipid headgroups and apocytochrome c residues .
Methodological Tip: Use -labeled apocytochrome c to quantify binding efficiency via radioactive counting or fluorescence quenching .
Q. How is the specificity of heme lyases (e.g., CCHL vs. CC1HL) for apocytochrome substrates determined?
Specificity is assessed using:
- Yeast mutant strains : Null mutants (e.g., cchl-Δ) to test compensatory activity of CC1HL or suppressor mutations .
- Substrate swapping : Fusing apocytochrome c with cytochrome c1 mitochondrial targeting sequences to evaluate cross-recognition .
- In vitro reconstitution : Purified lyases incubated with synthetic apocytochrome peptides (e.g., residues 1–25 of horse cytochrome c) to map binding motifs .
Key Finding: CCHL recognizes conserved N-terminal regions, while CC1HL requires distinct structural motifs (e.g., CAPCH vs. CAACH sequences) .
Q. What factors influence the redox state of apocytochrome c during heme attachment?
- Cysteine redox environment : Maintain reducing conditions (e.g., DTT or thioredoxin systems) to ensure cysteines remain in thiol form for thioether bond formation .
- Heme transport machinery : Use bacterial mutants (e.g., Helicobacter pylori CcsAB/HP0377) to dissect heme delivery pathways .
- Electrochemical assays : Measure midpoint potentials of apocytochrome c1 variants to assess thermodynamic favorability of heme ligation .
Advanced Research Questions
Q. How can structural biology resolve contradictions in heme lyase substrate specificity?
- Cryo-EM studies : Resolve conformational states of assembly complexes (e.g., CcsBA) to identify heme transfer pathways and apocytochrome docking sites .
- Site-directed mutagenesis : Introduce mutations (e.g., Pro→Thr in CXXCH motifs) to test lyase compatibility and structural flexibility .
- Cross-linking mass spectrometry : Map lyase-apocytochrome interaction interfaces in bacterial systems (e.g., Bacillus subtilis) .
Data Table:
| Mutation (CXXCH Motif) | Lyase Compatibility | Heme Attachment Efficiency |
|---|---|---|
| Wild-type (CAACH) | CCHL-dependent | 95% ± 3% |
| CAPCH → CAACH | CC1HL-dependent | 82% ± 5% |
| CAPCH → CASCH | Cyc2p-independent | 68% ± 7% |
| Source: |
Q. What methodologies address conflicting data on apocytochrome c oligomerization during membrane interactions?
- GuHCl pretreatment : Preincubate apocytochrome c in 3 M guanidine hydrochloride to ensure monomeric state before lipid monolayer assays .
- Surface pressure vs. adsorption : Distinguish between penetrating monomers (pressure increase) and adsorbed oligomers (no pressure change) using wash-off experiments .
- Dynamic light scattering (DLS) : Monitor oligomerization kinetics in subphase solutions under varying ionic strengths .
Q. How do pH and ionic strength modulate apocytochrome c conformational changes during copolymer interactions?
- Circular dichroism (CD) : Track α-helix formation in apocytochrome c when incubated with poly(isobutylene-alt-maleic acid) (PIMA) at pH 5–8 .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) of apocytochrome c-PTMA complexes at NaCl concentrations (50–200 mM) .
Key Insight: Helicity increases with copolymer concentration but declines above 100 mM NaCl due to charge screening .
Methodological Guidelines
- Data Validation : Cross-reference lipid monolayer results with in vivo mitochondrial import assays (e.g., fluorescence microscopy of GFP-tagged apocytochrome c) .
- Redox Controls : Include apocytochrome c mutants with cysteine-to-serine substitutions to confirm redox dependency in heme attachment .
- Structural Modeling : Use MD simulations to correlate β-factor fluctuations (from crystallography) with apocytochrome dynamics in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
